molecular formula C11H8N2O4S B8764800 3-Methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-Methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B8764800
M. Wt: 264.26 g/mol
InChI Key: CFZPXQJZUZAHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H8N2O4S and its molecular weight is 264.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H8N2O4S/c1-12-10(14)9(18-11(12)15)6-7-2-4-8(5-3-7)13(16)17/h2-6H,1H3

InChI Key

CFZPXQJZUZAHCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione (4.0 g) and N,N-dimethylformamide (100 mL) was added sodium hydride (60% in oil, 0.7 g) at room temperature. The reaction mixture was stirred at room temperature for 30 min. and iodomethane (6.81 g) was added to the reaction mixture. The mixture was further stirred at room temperature for 15 hrs. Water was added to the reaction mixture and the precipitated crystals were collected by filtration to give 3-methyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione as yellow crystals (4.02 g, yield 95%). Recrystallization thereof from tetrahydrofuran-hexane gave yellow prism crystals. melting point: 233-234° C.
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4 g
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6.81 g
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Synthesis routes and methods II

Procedure details

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